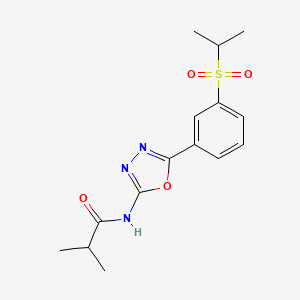
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a complex organic molecule. It contains an isobutyramide group, a phenyl group with an isopropylsulfonyl substituent, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, phenyl ring, and isobutyramide group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the oxadiazole ring could make it susceptible to reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the isobutyramide group could influence its solubility and boiling point .科学的研究の応用
Antimicrobial Applications
1,3,4-oxadiazole derivatives exhibit significant antimicrobial activities. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and tested them against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. This suggests potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer and Apoptosis Induction
1,3,4-oxadiazole derivatives have been identified for their potential in inducing apoptosis and acting as anticancer agents. Zhang et al. (2005) found a novel apoptosis inducer within this class that demonstrated activity against breast and colorectal cancer cell lines, identifying a pathway involving cell arrest and apoptosis induction. This highlights the potential for these compounds in cancer therapy and understanding apoptosis mechanisms (Zhang et al., 2005).
Anti-inflammatory and Analgesic Properties
Several 1,3,4-oxadiazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties, showing promising results. Husain et al. (2009) developed derivatives derived from fenbufen and found that some compounds exhibited significant anti-inflammatory and analgesic activities, with lower ulcerogenic actions and reduced lipid peroxidation. This suggests their utility in the development of safer anti-inflammatory and analgesic agents (Husain et al., 2009).
Antitubercular Activity
Compounds featuring the 1,3,4-oxadiazole moiety have also shown potential against tuberculosis. Joshi et al. (2015) synthesized pyrrolyl 1,3,4-oxadiazole benzothioate derivatives and evaluated them for their antitubercular activity. The results indicated that most of the compounds displayed moderate to good activity, providing a foundation for developing new antitubercular agents (Joshi et al., 2015).
Corrosion Inhibition
Additionally, 1,3,4-oxadiazole derivatives have applications beyond pharmacology, such as in corrosion inhibition. Rochdi et al. (2014) investigated 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives for their effectiveness in protecting brass in simulated cooling water systems. The study demonstrated the compounds' mixed-type control of inhibition, indicating their usefulness in industrial applications to prevent metal corrosion (Rochdi et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-methyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-9(2)13(19)16-15-18-17-14(22-15)11-6-5-7-12(8-11)23(20,21)10(3)4/h5-10H,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONOPNIQRSCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

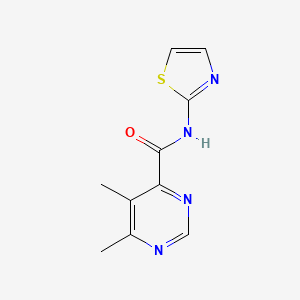
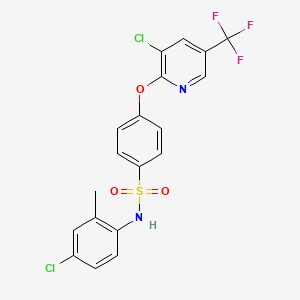
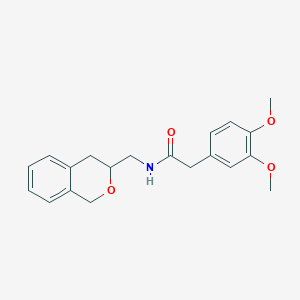
![N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2596036.png)
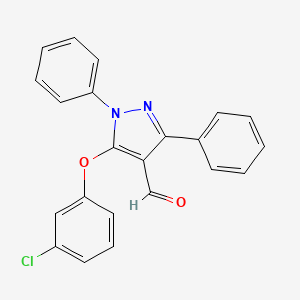
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2596039.png)
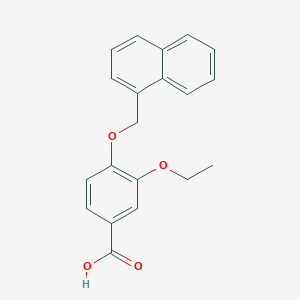
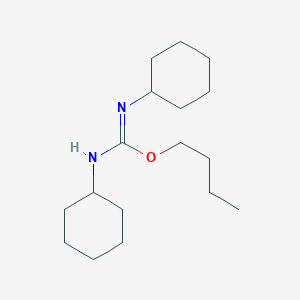
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2596044.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2596045.png)
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)
![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2596055.png)